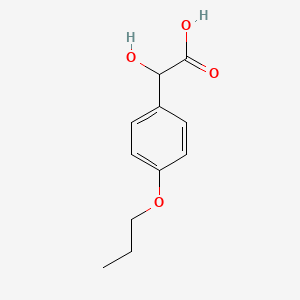

2-羟基-2-(4-丙氧基苯基)乙酸

描述

The compound of interest, 2-hydroxy-2-(4-propoxyphenyl)acetic Acid, is a derivative of phenoxyacetic acid, which is a class of compounds known for their biological activities and potential applications in various fields, including medicine and agriculture. While the specific compound is not directly studied in the provided papers, related compounds have been investigated for their hypolipidemic activities, molecular interactions, and crystal structures, which can provide insights into the properties and applications of the compound .

Synthesis Analysis

The synthesis of related phenoxyacetic acid derivatives has been explored in several studies. For instance, 3-(4-Phenoxybenzoyl) propionic acids were prepared and tested for hypolipidemic activity, indicating that the synthesis of such compounds is feasible and can lead to biologically active molecules . Additionally, the synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester was achieved with high yield and purity, demonstrating the synthetic accessibility of complex phenoxyacetic acid derivatives .

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives has been elucidated using various techniques, including X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid were determined, revealing details about the hydrogen bonding and molecular conformations . Similarly, the structure of a complex formed by heptakis(2,6-di-O-methyl)-beta-cyclodextrin with (2,4-dichlorophenoxy)acetic acid provided insights into the host-guest interactions and the conformation of the phenoxyacetic acid moiety within the complex .

Chemical Reactions Analysis

The chemical reactivity of phenoxyacetic acid derivatives can be inferred from studies on similar compounds. For instance, the Thia-Michael addition reaction was used to synthesize a thiazolidin derivative, showcasing the potential for diverse chemical transformations involving phenoxyacetic acid derivatives . Moreover, the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid by bacterial species as biocatalysts highlights the stereoselective nature of reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives can vary widely depending on the substituents and molecular structure. The studies on related compounds provide some insights, such as the determination of absolute configuration using NMR techniques , and the analysis of (2,4-dichlorophenoxy)acetic acid in commercial formulations using gas-liquid chromatography . These techniques are crucial for understanding the behavior of such compounds under different conditions and their potential applications.

科学研究应用

合成和光谱鉴定

Azeez和Hamad(2017)的研究侧重于使用4-n-丙氧基苯甲酸合成含有1,3,4-噻二唑单元的新化合物,该化合物与2-羟基-2-(4-丙氧基苯基)乙酸密切相关。这项研究对于了解这类化合物在材料科学和制药等各个领域的化学性质和潜在应用具有重要意义(Azeez & Hamad, 2017)。

电离辐射在降解研究中的应用

Zona,Solar和Gehringer(2002)研究了使用电离辐射降解除草剂如2,4-二氯苯氧乙酸。他们的研究为了解类似化学化合物的环境影响和降解途径提供了见解,包括2-羟基-2-(4-丙氧基苯基)乙酸(Zona, Solar, & Gehringer, 2002)。

生物转化研究

Majewska(2015)探讨了2-羟基-2-(乙氧基苯基磷酰基)乙酸的生物转化。这项研究对于了解2-羟基-2-(4-丙氧基苯基)乙酸的代谢途径和潜在的生物技术应用具有重要意义(Majewska, 2015)。

光催化降解

Mehralipour和Kermani(2021)研究了2,4-二氯苯氧乙酸的光催化降解。这项研究突出了光催化过程在类似于2-羟基-2-(4-丙氧基苯基)乙酸的化合物降解和环境管理中的潜力(Mehralipour & Kermani, 2021)。

糖在美拉德反应中的分解

Davidek等人(2006)研究了美拉德反应中的糖分解,这对于了解类似于2-羟基-2-(4-丙氧基苯基)乙酸在复杂生化过程中的行为具有重要意义(Davidek, Devaud, Robert, & Blank, 2006)。

酸性除草剂的衍生

Rompa,Kremer和Zygmunt(2004)探讨了苯氧基酸类除草剂的衍生方法,提供了适用于2-羟基-2-(4-丙氧基苯基)乙酸的分析技术的见解(Rompa, Kremer, & Zygmunt, 2004)。

间苯二酚与乙酸的酰化

Yadav和Joshi(2002)专注于使用乙酸对间苯二酚进行绿色酰化的途径,这对于在绿色化学中对2-羟基-2-(4-丙氧基苯基)乙酸的化学操作和潜在应用可能具有相关性(Yadav & Joshi, 2002)。

安全和危害

This compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H317 and H319, indicating that it may cause an allergic skin reaction and serious eye irritation, respectively . The precautionary statements are P280, P305+P351+P338, suggesting that protective gloves should be worn, and in case of contact with eyes, rinse cautiously with water and remove contact lenses if present .

属性

IUPAC Name |

2-hydroxy-2-(4-propoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-15-9-5-3-8(4-6-9)10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHMYNPCDNGWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446445 | |

| Record name | 2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |

CAS RN |

79694-16-9 | |

| Record name | 4-Propoxymandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79694-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-2-(4-propoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-hydroxy-4-propoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。